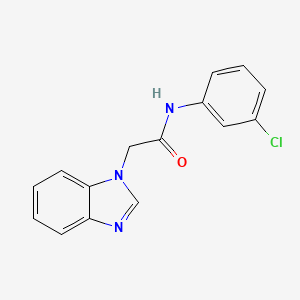
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide, also known as TAN-67, is a synthetic compound that has been extensively researched for its potential use in the treatment of addiction and pain. TAN-67 is a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. This receptor is involved in the regulation of pain, mood, and addiction, making TAN-67 a promising candidate for the development of new treatments for these conditions.
Mechanism of Action
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. Activation of this receptor can produce a variety of effects, including analgesia, sedation, and dysphoria. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has a high affinity for the kappa opioid receptor, which allows it to produce potent effects at low doses.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide produces a variety of biochemical and physiological effects in the body. It has been shown to decrease dopamine release in the brain, which may contribute to its ability to reduce the rewarding effects of drugs of abuse. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. This activation can lead to increased levels of stress hormones, such as cortisol.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the kappa opioid receptor, which allows for potent effects at low doses. However, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is a synthetic compound that requires specialized knowledge and equipment for its synthesis and handling. Additionally, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet fully understood.
Future Directions
There are several potential future directions for research on 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide. One area of interest is the development of new treatments for addiction and pain based on the kappa opioid receptor system. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide may also be useful in the study of the neurobiology of addiction and pain. Further studies are needed to fully understand the safety and efficacy of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in humans, as well as its potential for use in clinical settings.
Synthesis Methods
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydronaphthalene with piperidinecarboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is complex and requires specialized knowledge and equipment.
Scientific Research Applications
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for addiction and pain. In animal studies, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and to decrease withdrawal symptoms in opioid-dependent animals. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has also been shown to have analgesic effects in animal models of pain.
properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c17-16(19)13-7-9-18(10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-4,13,15H,5-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDIBHBQBPEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)



![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)